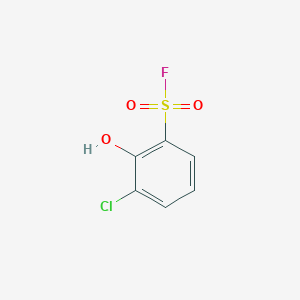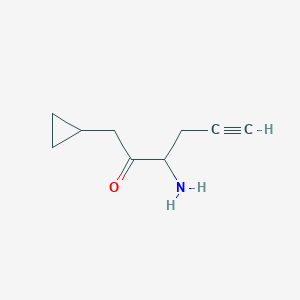
3-Amino-1-cyclopropylhex-5-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclopropylhex-5-yn-2-one typically involves the reaction of cyclopropylacetylene with appropriate amines under controlled conditions. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the desired product through a series of steps involving the activation of the alkyne and subsequent nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-cyclopropylhex-5-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
3-Amino-1-cyclopropylhex-5-yn-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical intermediates
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclopropylhex-5-yn-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
- 3-Amino-1-cyclopropylhex-5-en-2-one
- 3-Amino-1-cyclopropylhex-5-yn-2-ol
- 3-Amino-1-cyclopropylhex-5-yn-2-thione
Comparison: Compared to these similar compounds, 3-Amino-1-cyclopropylhex-5-yn-2-one stands out due to its unique combination of a cyclopropyl group and a hexynone structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-amino-1-cyclopropylhex-5-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-8(10)9(11)6-7-4-5-7/h1,7-8H,3-6,10H2 |
InChI Key |
PIZIOSGOSXLPIF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C(=O)CC1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


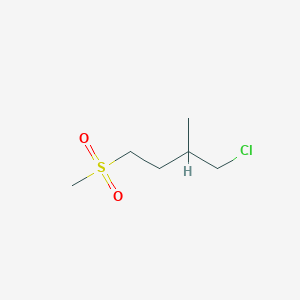

![4-[(2,5-difluorophenyl)methyl]-1H-imidazole](/img/structure/B15255089.png)

![4-[4-(Chloromethyl)phenyl]morpholine](/img/structure/B15255107.png)

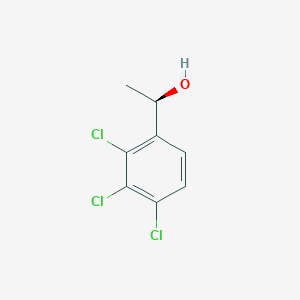
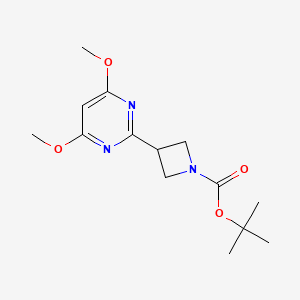
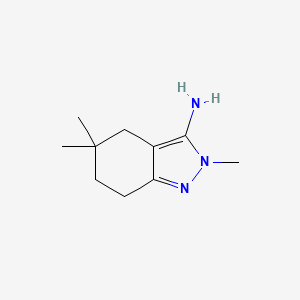
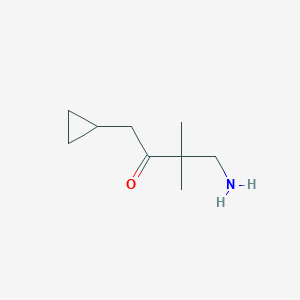

![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B15255164.png)
![3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B15255170.png)
